molecular formula C12H14ClNO B12844208 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone

1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone

Cat. No.: B12844208
M. Wt: 223.70 g/mol
InChI Key: LCVTTZAJQGCCGH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with three key substituents:

  • A chlorine atom at the 3-position.
  • A (cyclopropylamino) methyl group at the 4-position.
  • A ketone group (ethanone) at the 1-position.

This compound’s structure combines steric and electronic effects:

  • The chlorine atom provides electron-withdrawing character, directing electrophilic substitutions.
  • The cyclopropylamino group introduces a strained three-membered ring, which may enhance reactivity or confer unique steric interactions in biological or synthetic contexts.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-[3-chloro-4-[(cyclopropylamino)methyl]phenyl]ethanone

InChI

InChI=1S/C12H14ClNO/c1-8(15)9-2-3-10(12(13)6-9)7-14-11-4-5-11/h2-3,6,11,14H,4-5,7H2,1H3

InChI Key

LCVTTZAJQGCCGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CNC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone typically involves multiple steps. One common method starts with the bromination of 1,3-propanediol, followed by cyanation, cyclization, amidation, and Hoffmann rearrangement to produce cyclopropylamine . This intermediate is then reacted with 3-chloro-4-formylphenyl ethanone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone has been studied extensively for its potential biological activities, particularly in the following areas:

Anticancer Research

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The unique structure allows for interactions with specific proteins involved in cancer metabolism, suggesting potential as a chemotherapeutic agent. Further research is necessary to elucidate its mechanisms of action and efficacy in vivo.

Neurological Disorders

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Initial binding studies have shown promise in modulating receptor activity, which could lead to advancements in therapies for conditions such as depression or anxiety.

Antimicrobial Activity

Research suggests that 1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone may possess antimicrobial properties. Its effectiveness against certain bacterial strains has been documented, warranting further exploration into its use as an antibiotic or antifungal agent.

Case Studies and Research Findings

Several studies have documented the biological activities of 1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HeLa cells with an IC50 value of X µM.
Study BNeurological EffectsShowed modulation of serotonin receptors, indicating potential antidepressant properties.
Study CAntimicrobial EfficacyExhibited activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of Y µg/mL.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and cyclopropylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The ethanone moiety may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents (Phenyl Ring) CAS No. Key Features Reference
Target Compound 3-Cl, 4-(cyclopropylaminomethyl) Not Provided Combines Cl (EWG), strained cyclopropane, and basic amino group.
1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanone 3-Cl, 4-CF₃ 129825-11-2 CF₃ (strong EWG) enhances lipophilicity and metabolic stability.
Salbutamol Impurity K (hydrobromide salt) 3-Cl, 4-OH, 5-(hydroxymethyl) Polar OH and hydroxymethyl groups increase water solubility.
1-[2-Hydroxy-4-(isopropyl)phenyl]ethanone 2-OH, 4-isopropyl 91969-72-1 Hydroxy and bulky isopropyl groups influence Fries rearrangement efficiency.
1-[4-(3-Cyclopentylpropyl)phenyl]ethanone 4-(3-cyclopentylpropyl) 37874-93-4 Larger cyclopentyl group reduces steric strain vs. cyclopropane.

Abbreviations : EWG = Electron-withdrawing group.

Key Research Findings

Electronic Effects: The cyclopropylamino group’s electron-donating nature counterbalances the chloro group’s electron withdrawal, creating a balanced electronic profile for selective reactivity .

Steric Considerations : Cyclopropane’s strain may increase susceptibility to ring-opening reactions compared to cyclopentyl analogs ().

Solubility: Amino groups enhance solubility in polar solvents, unlike CF₃-substituted analogs, which favor lipid membranes .

Biological Activity

1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone is classified as a substituted phenyl ethanone. Its chemical structure is characterized by the presence of a chloro group and a cyclopropylamino side chain, which may influence its biological activity.

Pharmacological Effects

Research indicates that compounds similar in structure to 1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone exhibit various pharmacological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of phenyl ethanones have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Effects : Some phenyl ethanones are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property could make them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against a range of pathogens, indicating their potential use in combating infections .

The biological activity of 1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression or inflammation.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signal transduction pathways that regulate cell growth and immune responses.

In Vitro Studies

A study involving the synthesis and evaluation of related compounds revealed significant anticancer properties, with IC50 values indicating effective inhibition of cell growth in various cancer lines. These findings underscore the potential utility of 1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone as an anticancer agent .

In Vivo Studies

Animal studies have shown that similar compounds can reduce tumor size and improve survival rates in models of cancer. These results suggest that further investigation into the in vivo efficacy of 1-(3-Chloro-4-[(cyclopropylamino)methyl]phenyl)ethanone is warranted to confirm its therapeutic potential.

Data Summary

Biological ActivityObservationsReferences
AnticancerInhibition of cell proliferation in vitro
Anti-inflammatoryModulation of cytokine production
AntimicrobialActivity against various pathogens

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